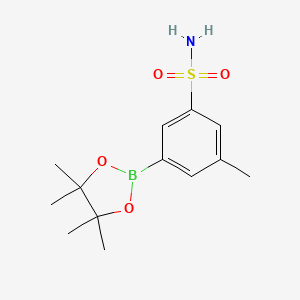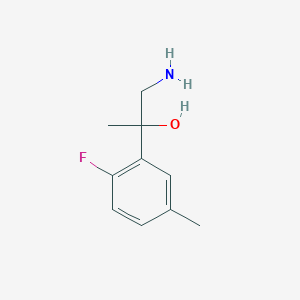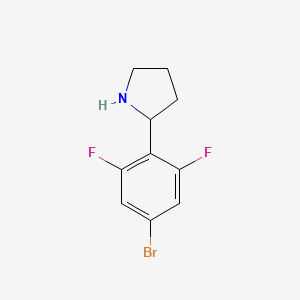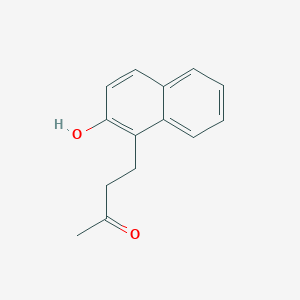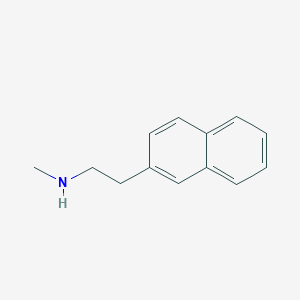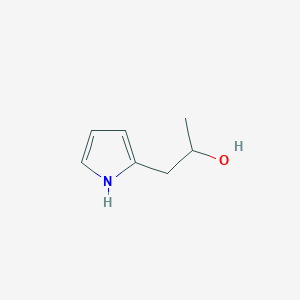
1-(1H-pyrrol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrrol-2-yl)propan-2-ol is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by a pyrrole ring attached to a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrol-2-yl)propan-2-ol typically involves the reaction of pyrrole with propanal in the presence of a suitable catalyst. One common method is the reduction of 1-(1H-pyrrol-2-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as palladium on carbon or platinum oxide may be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-pyrrol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(1H-pyrrol-2-yl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 1-(1H-pyrrol-2-yl)propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(1H-pyrrol-2-yl)propan-2-one.
Reduction: 1-(1H-pyrrol-2-yl)propan-2-amine.
Substitution: 1-(1H-pyrrol-2-yl)propan-2-chloride or 1-(1H-pyrrol-2-yl)propan-2-bromide.
Wissenschaftliche Forschungsanwendungen
1-(1H-pyrrol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(1H-pyrrol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(1H-pyrrol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog with a similar structure but different chemical properties and biological activities.
Pyrrole-2-carboxaldehyde: An aldehyde derivative with distinct reactivity and applications.
1-(1H-pyrrol-2-yl)ethanone: A ketone derivative with different chemical behavior and uses.
Uniqueness: this compound is unique due to its specific combination of a pyrrole ring and a propanol group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-6(9)5-7-3-2-4-8-7/h2-4,6,8-9H,5H2,1H3 |
InChI-Schlüssel |
DXQDBDDCDQHPBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




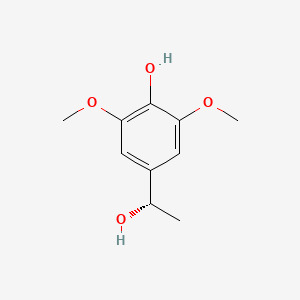
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
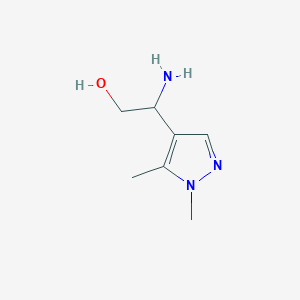
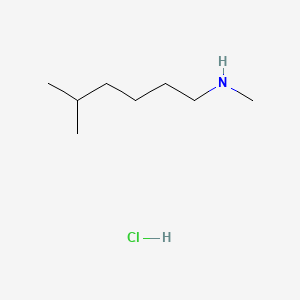
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
